5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a furan ring, a nitrile group, and a boronic ester moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile typically involves the borylation of furan derivatives. One common method is the palladium-catalyzed borylation of 5-bromo-3-cyanofuran using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is employed in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Catalysis: The boronic ester moiety is utilized in catalytic processes, including cross-coupling reactions and asymmetric synthesis.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The nitrile group can also engage in nucleophilic addition reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: This compound shares the boronic ester moiety but has a different heterocyclic core, leading to distinct reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester functionality but with a fluorinated pyridine ring, which can influence its electronic properties and reactivity.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile is unique due to the combination of the furan ring, nitrile group, and boronic ester moiety. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical and industrial applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-10(2)11(3,4)16-12(15-10)9-5-8(6-13)7-14-9/h5,7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHLFCSQALEXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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